3-[[(6-chloropyridine-3-carbonyl)amino]carbamoyl]-N-(2-methoxyphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide is a complex organic compound that features a combination of pyridine, formohydrazido, carbonyl, methoxyphenyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple the 6-chloropyridin-3-yl group with other aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is utilized in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
- 1-[(6-chloropyridin-3-yl)carbonyl]-2,3-dihydro-1H-indole
Uniqueness
Compared to similar compounds, 3-{[(6-chloropyridin-3-yl)formohydrazido]carbonyl}-N-(2-methoxyphenyl)benzene-1-sulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
757221-79-7 |
---|---|
Molecular Formula |
C20H17ClN4O5S |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[[(6-chloropyridine-3-carbonyl)amino]carbamoyl]-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C20H17ClN4O5S/c1-30-17-8-3-2-7-16(17)25-31(28,29)15-6-4-5-13(11-15)19(26)23-24-20(27)14-9-10-18(21)22-12-14/h2-12,25H,1H3,(H,23,26)(H,24,27) |
InChI Key |
KVIIMTLGWAXRRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NNC(=O)C3=CN=C(C=C3)Cl |
solubility |
62.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.